8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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Overview
Description
“8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one” is a chemical compound with the CAS Number: 144537-22-4 . It has a molecular weight of 221.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 8-methoxy-2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5 (2H)-one . The InChI code is 1S/C12H15NO3/c1-12(2)7-13-11(14)9-5-4-8(15-3)6-10(9)16-12/h4-6H,7H2,1-3H3,(H,13,14) .It is a powder that is stored at room temperature . The compound’s country of origin is UA and it is shipped at normal temperature .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Structural Analogues : Research conducted by Carpenter, Peesapati, and Proctor (1979) involved the synthesis of several compounds related to 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. They developed methods for creating bromo-compounds and explored their characteristics (Carpenter, Peesapati, & Proctor, 1979).
- Conformational Analysis : Lachapelle and St-Jacques (1987) studied the conformation of 2,3,4,5-Tetrahydro-1-benzoxepin and its derivatives, providing insights into their structural behavior in different solvent systems (Lachapelle & St-Jacques, 1987).
- Novel Ring Transformations : Stringer et al. (1984, 1985) explored the novel ring transformations of related benzazepine derivatives, contributing to the understanding of their structural dynamics and potential applications in chemical synthesis (Stringer et al., 1984, 1985).
Chemical Synthesis and Applications
- Bridged-Ring Nitrogen Compounds : Lennon and Proctor (1979) reported on the synthesis of 2, 3, 4, 5-Tetrahydro-1, 4-dimethyl-5-oxo-1-benzazepine, offering a pathway for creating bridged-ring nitrogen compounds (Lennon & Proctor, 1979).
- Antioxidant Activity Evaluation : Neochoritis et al. (2010) synthesized amino-1,5-benzoxazepines and evaluated them for antioxidant activity and lipid peroxidation inhibition, indicating potential pharmacological applications (Neochoritis et al., 2010).
- Enantioselective Synthesis of Metabolites : Matsubara et al. (2000) focused on the enantioselective synthesis of metabolites related to a vasopressin V2 receptor antagonist, highlighting the compound's significance in medicinal chemistry (Matsubara et al., 2000).
Advanced Material Development
- Polymer Synthesis : Moustafid et al. (1991) reported on the electrosynthesis and spectroscopic characterization of polymers derived from methoxybenzene compounds, pointing to applications in material science (Moustafid et al., 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
8-methoxy-2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)7-13-11(14)9-5-4-8(15-3)6-10(9)16-12/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPIDESYIFBZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C(O1)C=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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